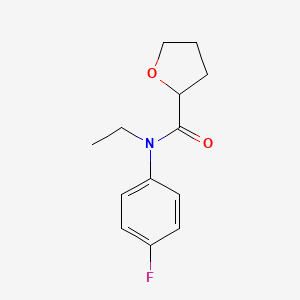
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide, also known as MPP+, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP+ is a toxic compound that is known to selectively target dopaminergic neurons in the brain, making it a useful tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ is not fully understood, but it is believed to involve the inhibition of complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to the degeneration of dopaminergic neurons in the brain.
Biochemical and Physiological Effects:
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ has been shown to have a number of biochemical and physiological effects in animal models, including the degeneration of dopaminergic neurons, the development of Parkinson's-like symptoms, and the induction of oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ as a research tool is its selectivity for dopaminergic neurons, which allows for the targeted study of these cells in animal models. However, the toxicity of the compound also presents a number of limitations, including the need for careful handling and disposal procedures and the potential for unwanted side effects in animal models.
将来の方向性
There are a number of future directions for research involving (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+, including the development of new animal models for Parkinson's disease and other neurodegenerative disorders, the identification of novel therapeutic targets for these diseases, and the development of new drugs and treatments based on the mechanisms of action of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+. Additionally, continued research into the biochemical and physiological effects of (E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ may lead to new insights into the underlying mechanisms of Parkinson's disease and other neurodegenerative disorders.
合成法
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ can be synthesized using a variety of methods, including the oxidation of 1-methyl-4-phenylpyridinium ((E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+) using potassium permanganate or other oxidizing agents. Other methods include the reaction of 1-methyl-4-phenylpyridinium with propargyl bromide and subsequent reduction of the resulting alkyne with lithium aluminum hydride.
科学的研究の応用
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide+ has been used extensively in scientific research as a tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. The compound is known to selectively target dopaminergic neurons in the brain, leading to the degeneration of these cells and the subsequent development of Parkinson's-like symptoms in animal models.
特性
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-6-11-10(14)5-4-9-7-12-13(2)8-9/h4-5,7-8H,3,6H2,1-2H3,(H,11,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXQIPCOVUNSGL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C=CC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C=C/C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-methylpyrazol-4-yl)-N-propylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)






![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)

![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)


![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)